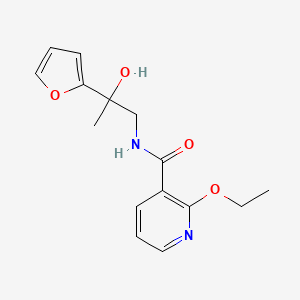

![molecular formula C27H19N3O4S2 B2489926 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 328108-53-8](/img/structure/B2489926.png)

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

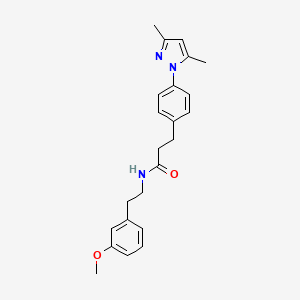

The interest in thieno[2,3-d]pyrimidine derivatives, including N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, primarily stems from their broad spectrum of biological activities, including antimicrobial and antifungal properties. These compounds are synthesized through various chemical reactions and have been extensively studied for their potential in medicinal chemistry due to their structural similarity to several biomolecules.

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives are typically synthesized through multistep synthetic pathways. A common approach involves the cyclization of thiourea with ethyl acetoacetate and substituted benzaldehydes, forming a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, which can then be further modified to introduce various substituents, including sulfanylacetamide groups (Gangjee, Zeng, McGuire, & Kisliuk, 2002).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives often features a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which influences the molecule's reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Aplicaciones Científicas De Investigación

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Research has explored derivatives similar to N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide for their potent inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell replication, making them targets for cancer therapy. Studies have shown that certain analogues demonstrate significant dual inhibitory activity, suggesting their potential as antitumor agents. For example, compounds have been synthesized that exhibit potent inhibitory activities against human TS and DHFR, with some derivatives being the most potent known dual inhibitors of these enzymes to date (Gangjee et al., 2008).

Antimicrobial Activity

The structural framework of this compound has been utilized to develop compounds with antimicrobial properties. Certain derivatives have shown activity against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents. For instance, studies have reported on compounds exhibiting antimicrobial activity towards Staphylococcus aureus and other pathogens, highlighting the versatility of this chemical scaffold in generating effective antimicrobial agents (Attia et al., 2014).

Antitumor and Antibacterial Agents

The exploration into thieno[2,3-d]pyrimidin-2-yl derivatives has extended to their application as antitumor and antibacterial agents. Research has focused on synthesizing novel compounds within this class to evaluate their biological activities. The results have demonstrated that these compounds possess potent and selective inhibitory effects on DHFR from pathogens causing opportunistic infections in immunocompromised patients, as well as exhibiting antitumor properties against various cancer cell lines. This underscores the potential of derivatives of this compound in the development of new therapeutic agents for cancer and bacterial infections (Gangjee et al., 2007).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O4S2/c31-23(28-18-11-12-21-22(13-18)34-16-33-21)15-36-27-29-25-24(20(14-35-25)17-7-3-1-4-8-17)26(32)30(27)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORXPBDBBBKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)

![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)

![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)